molecular formula C11H12N2O2 B11898475 Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B11898475
M. Wt: 204.22 g/mol
InChI Key: XGGMVHAFORZPON-UHFFFAOYSA-N
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Description

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate is a fused heterocyclic compound featuring a pyrrolopyrimidine core substituted with a methyl group at position 7 and an ethyl ester at position 2. This compound is typically synthesized via condensation or cyclization reactions involving aminopyrazole or related precursors under basic conditions (e.g., LiHMDS/THF) . It exists as a yellow oil with an Rf value of 0.25 (silica gel, 1:1 EtOAc:hexanes) and is commercially available (CAS 107407-80-7) for pharmaceutical and agricultural research .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-9-5-4-8(2)13(9)7-12-10/h4-7H,3H2,1-2H3

InChI Key

XGGMVHAFORZPON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=C(N2C=N1)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo[1,2-c]pyrimidine Core

The following analogs differ in substituents at positions 3, 5, 6, or 7:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate Br at position 6 C₁₀H₉BrN₂O₂ 269.10 Solid; used in cross-coupling reactions for functionalization.
Ethyl 7-(4-bromobenzoyl)-3-(2-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-bromobenzoyl at position 7, 2-methoxyphenyl at position 3 C₂₅H₂₀BrN₂O₄ 508.34 Solid; potential kinase inhibitor due to aromatic substituents.
Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3-chlorophenyl at position 3, thiophene-2-carbonyl at position 7 C₂₁H₁₅ClN₂O₃S 410.87 Solid; exhibits enhanced π-π stacking for material science applications.
Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate (target compound) Methyl at position 7 C₁₁H₁₂N₂O₂ 204.23 Yellow oil; Rf = 0.25; used in intermediate synthesis.

Key Observations :

  • Brominated analogs (e.g., 6-bromo derivative) are solids, enabling crystallographic studies, whereas the methyl-substituted target compound is a liquid, favoring solution-phase reactions .

Fused Heterocyclic Systems

Compounds with additional fused rings or heteroatoms:

Compound Name Structural Features Molecular Formula Molecular Weight Key Properties Reference
Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate Imidazo-thieno-pyrimidine core with Cl at position 5 C₁₁H₈ClN₃O₂S 281.71 Solid; exhibits antitubercular activity (MIC < 10 µM).
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate Imidazo-pyridine core with methyl groups C₁₂H₁₄N₂O₂ 218.25 Single-step synthesis (75% yield); active against Mycobacterium tuberculosis.
Ethyl 10-S-methyl-4-oxo-8-(4-chlorophenyl)pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine-3-carboxylate Pyrazolopyrimidopyrimidine core with S-methyl and Cl C₁₉H₁₇ClN₅O₃S 438.89 High melting point (>250°C); IR bands at 1733 cm⁻¹ (C=O).

Key Observations :

  • Imidazo-thieno-pyrimidines integrate sulfur, enhancing electronic properties and bioactivity .
  • Pyrazolopyrimidopyrimidines exhibit rigid, planar structures with strong IR absorbance for C=O, useful in spectroscopic characterization .

Biological Activity

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and biological activity data.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The molecular structure includes a pyrrolo-pyrimidine core, which is known to influence various biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[1,2-c]pyrimidine exhibit a wide range of biological activities including:

  • Antitumor Activity : Compounds within this class have shown promising results in inhibiting tumor cell proliferation.
  • Antiviral Properties : Some derivatives demonstrate efficacy against viral infections.
  • Antimicrobial Effects : Certain studies highlight their potential in combating bacterial infections.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrrolo derivatives act as enzyme inhibitors, impacting pathways critical for cell survival and proliferation.
  • Modulation of Cellular Signaling : These compounds may interfere with signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

A significant focus has been placed on the antitumor properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa and A549 cells. The IC50 values reported for these activities are promising:

Cell LineIC50 (μM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These values indicate a strong antiproliferative effect, suggesting that the compound may be a candidate for further development as an anticancer agent.

Antiviral Activity

The compound has also been evaluated for antiviral properties against specific viruses. While detailed quantitative data is limited, preliminary findings suggest that it may inhibit viral replication effectively.

Antimicrobial Activity

In terms of antimicrobial effects, this compound has shown activity against several bacterial strains. Studies report minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects : A study involving the treatment of human cancer cell lines with this compound showed significant reductions in cell viability, with mechanisms involving apoptosis induction being explored.
  • Antiviral Efficacy Assessment : Another investigation focused on the compound's ability to inhibit viral replication in vitro, providing insights into its potential use in antiviral therapies.

Q & A

Q. What are the standard synthetic routes for Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate, and how can its structure be confirmed using spectroscopic methods?

The synthesis typically involves multi-step reactions starting from ethyl isocyanoacetate or aminopyrazole precursors. For example, flow chemistry techniques enable telescoped synthesis of pyrrolo[1,2-c]pyrimidine cores via in situ generation of intermediates like ethyl isocyanoacetate, followed by cyclization . Structural confirmation relies on 1H^1 \text{H} and 13C^{13} \text{C} NMR to identify substituent environments (e.g., methyl groups at position 7 and ester moieties at position 3) and mass spectrometry (MS) to verify molecular weight. Key spectral markers include ethyl ester signals (δ ~4.3 ppm, quartet) and aromatic proton resonances in the pyrrolo-pyrimidine ring (δ 6.6–8.9 ppm) .

Q. How does the methyl group at position 7 influence the compound's reactivity in electrophilic substitution reactions?

The methyl group at position 7 acts as an electron-donating substituent, directing electrophilic aromatic substitution (SEAr) to specific positions on the fused ring system. For example, bromination studies on related pyrrolo[1,2-c]pyrimidines show that substituents like halogens or methyl groups can induce "halogen dance" rearrangements, altering regioselectivity . Reactivity is further modulated by solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) favoring electrophilic attack at electron-rich positions adjacent to the methyl group .

Q. What spectroscopic techniques are essential for characterizing substituent effects on the pyrrolo[1,2-c]pyrimidine core?

  • NMR Spectroscopy : 19F^{19} \text{F} NMR (for fluorinated derivatives) and 1H^1 \text{H}-13C^{13} \text{C} HSQC help map substituent-induced electronic changes.
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}) and hydrogen-bonding interactions .
  • X-ray Crystallography : Resolves steric effects of substituents (e.g., methyl groups) on molecular packing .

Advanced Research Questions

Q. How can flow chemistry techniques be optimized for the scalable synthesis of this compound derivatives?

Continuous flow systems improve yield and reproducibility by tightly controlling reaction parameters:

  • Residence Time : Optimized to 10–15 minutes for cyclization steps to prevent byproduct formation.
  • Temperature : Maintained at 60–80°C for in situ generation of reactive intermediates like ethyl isocyanoacetate .
  • Catalyst Loading : Heterogeneous catalysts (e.g., immobilized Pd) reduce metal contamination in final products. Challenges include managing exothermic reactions and ensuring homogeneous mixing in microreactors .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or off-target effects. Methodological approaches include:

  • Metabolite Identification : LC-MS/MS profiling to detect rapid hepatic oxidation of the ethyl ester group.
  • Prodrug Design : Replacing the ester with a tert-butyl group improves pharmacokinetics .
  • Target Engagement Assays : Cellular thermal shift assays (CETSA) confirm target binding in vivo despite low plasma concentrations .

Q. How can computational methods predict the binding affinity of this compound derivatives to target enzymes?

  • Molecular Docking : Software like AutoDock Vina models interactions with kinase active sites, prioritizing derivatives with hydrogen bonds to hinge regions.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free Energy Perturbation (FEP) : Quantifies methyl group contributions to binding entropy .

Q. What are the challenges in functionalizing the pyrrolo[1,2-c]pyrimidine core for fluorescent dye applications?

Key issues include maintaining fluorescence quantum yield during substitution. Successful strategies involve:

  • Electron-Donating Groups : Methoxy or dimethylamino substituents at position 5 enhance emission intensity (e.g., quantum yield up to 0.55 in biphenyl derivatives).
  • Rigidification : Conjugation with aromatic acyl groups (e.g., thienylcarbonyl) reduces non-radiative decay .

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